
5-(Azetidin-3-yl)-3-propyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azetidin-3-yl)-3-propyl-1,2,4-oxadiazole is a heterocyclic compound that contains an azetidine ring and an oxadiazole ring
Preparation Methods
The synthesis of 5-(Azetidin-3-yl)-3-propyl-1,2,4-oxadiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of azetidine and oxadiazole precursors.
Horner–Wadsworth–Emmons Reaction: The azetidine precursor is subjected to a Horner–Wadsworth–Emmons reaction to form the corresponding azetidin-3-ylidene intermediate.
Aza-Michael Addition: The intermediate undergoes an aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
5-(Azetidin-3-yl)-3-propyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine or oxadiazole ring is substituted with different functional groups.
Reagents and Conditions: Common reagents include acids, bases, and transition metal catalysts.
Scientific Research Applications
5-(Azetidin-3-yl)-3-propyl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its biological activities.
Materials Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound is investigated for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)-3-propyl-1,2,4-oxadiazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
5-(Azetidin-3-yl)-3-propyl-1,2,4-oxadiazole can be compared with other similar compounds:
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-3-propyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H13N3O/c1-2-3-7-10-8(12-11-7)6-4-9-5-6/h6,9H,2-5H2,1H3 |
InChI Key |
HLVPKUIESPESDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(=N1)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


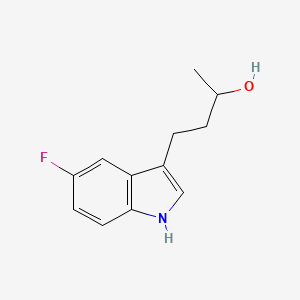
![N-[3-(Methylsulfanyl)propyl]-4-nitroaniline](/img/structure/B13242161.png)
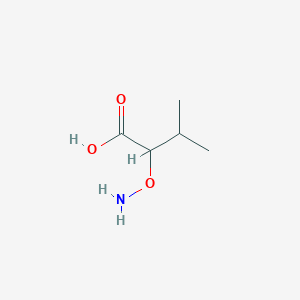
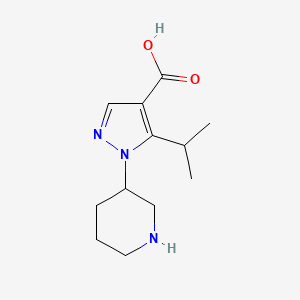
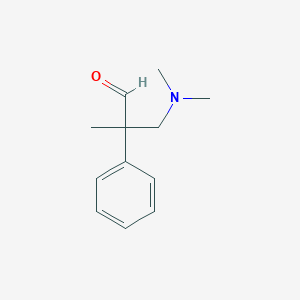
![2,2,2-Trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one](/img/structure/B13242175.png)

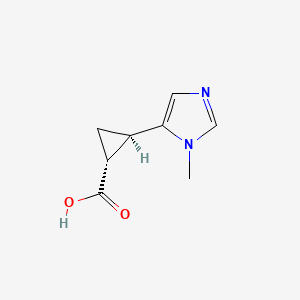
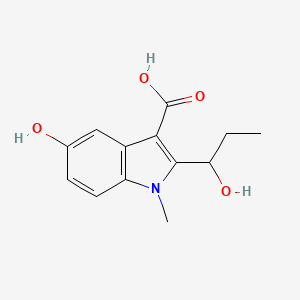
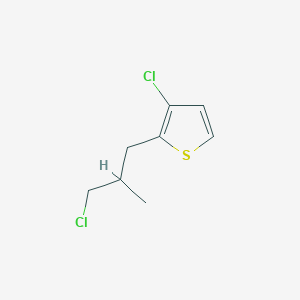
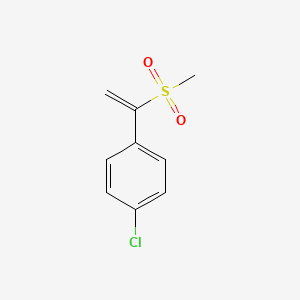
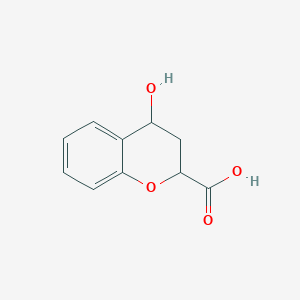
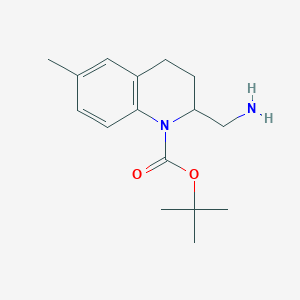
![Ethyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13242222.png)
